molecular formula C15H20N2O2 B1521840 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1227456-92-9

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1521840
M. Wt: 260.33 g/mol
InChI Key: RDPDCWPKNUIIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It is used for scientific research experiments .


Molecular Structure Analysis

The molecular structure of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate consists of a spirocyclic system with a benzyl group attached . The molecular weight is 260.332 Da .

Scientific Research Applications

Antitubercular Agents

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives have been identified as potent antitubercular agents. Wang et al. (2020) synthesized a series of new benzothiazinone derivatives containing this moiety, which showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. One compound, in particular, exhibited good safety and significant efficacy in an acute mouse model of tuberculosis, as well as better pharmacokinetic profiles than PBTZ169 (Wang et al., 2020).

Anticonvulsant Agents

Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents. The study combined experimental and theoretical methods, including UV-Vis, FT-IR, NMR spectroscopy, and X-ray diffraction, alongside density functional theory calculations. Some synthesized spirohydantoins showed lipophilicities comparable to the standard medicine anticonvulsant drug Phenytoin, suggesting their potential as anticonvulsant agents (Lazić et al., 2017).

Improved Synthesis Methods

Ji Zhiqin (2004) reported an improved synthesis method for Diazaspiro[4.4] nonane, a related compound, which may have implications for the synthesis of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. This method includes nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, offering higher efficiency and better yield (Ji Zhiqin, 2004).

Photochemical Properties

Schönberg et al. (1980) studied the photochemical epoxidation of a carbonyl group in a 1,4-diazaspiro[4.4]nonane derivative, which is structurally related to benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The compound showed stability against irradiation in benzene but reacted in methanol solution to give an epoxide, suggesting interesting photochemical properties (Schönberg et al., 1980).

Potential Antiosteoporotic Drugs

Mounier et al. (2020) designed a series of novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to target osteoclast activity, the cells responsible for bone resorption. These compounds, including a specific derivative, inhibited both mouse and human osteoclast activity and prevented pathological bone loss in mice without affecting bone formation. This positions them as promising candidates for developing new antiosteoporotic drugs (Mounier et al., 2020).

Safety And Hazards

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is used only for scientific research experiments and is not intended for other purposes . It may be harmful if swallowed, inhaled, or in contact with skin . After handling, thorough cleaning is recommended . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDCWPKNUIIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657793
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

1227456-92-9
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Citations

For This Compound
1
Citations
M Dichiara, FA Ambrosio, C Barbaraci… - ACS Chemical …, 2023 - ACS Publications
The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported. The compounds were evaluated in S1R and …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.